molecular formula C9H7F3O B133978 4'-(Trifluoromethyl)acetophenone CAS No. 709-63-7

4'-(Trifluoromethyl)acetophenone

Cat. No. B133978
CAS RN: 709-63-7
M. Wt: 188.15 g/mol
InChI Key: HHAISVSEJFEWBZ-UHFFFAOYSA-N
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Description

4'-(Trifluoromethyl)acetophenone is a chemical compound that is part of the acetophenone family, characterized by the presence of a trifluoromethyl group attached to the acetophenone structure. This functional group significantly influences the chemical and physical properties of the molecule, making it an interesting subject for various chemical studies and applications.

Synthesis Analysis

The synthesis of compounds related to 4'-(Trifluoromethyl)acetophenone has been explored in several studies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with other compounds under specific catalysis, which is a process that could potentially be adapted for the synthesis of 4'-(Trifluoromethyl)acetophenone . Additionally, the synthesis of related compounds through cross-coupling reactions has been reported, which could provide insights into the synthesis of 4'-(Trifluoromethyl)acetophenone .

Molecular Structure Analysis

The molecular structure of compounds similar to 4'-(Trifluoromethyl)acetophenone has been characterized using various spectroscopic methods, including infrared and Raman spectroscopies, as well as single-crystal X-ray diffraction . These studies provide a foundation for understanding the molecular structure of 4'-(Trifluoromethyl)acetophenone, as the presence of substituents like the trifluoromethyl group can have a significant impact on the molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of the trifluoromethyl group in acetophenone derivatives has been explored in the context of anion recognition and binding. A study demonstrated that a trifluoroacetophenone-based binding motif could recognize anions through the formation of adducts stabilized by intramolecular hydrogen bonding . This suggests that 4'-(Trifluoromethyl)acetophenone could potentially participate in similar chemical reactions involving anion recognition.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated polyimides derived from related compounds indicate that these materials have good solubility in polar organic solvents and exhibit excellent thermal stability and mechanical properties . While these properties are specific to polyimides, they suggest that the incorporation of a trifluoromethyl group into acetophenone derivatives can enhance the material properties, which could be relevant for 4'-(Trifluoromethyl)acetophenone as well.

Scientific Research Applications

Corrosion Inhibition

4'-(Trifluoromethyl)acetophenone derivatives have been studied for their role in inhibiting corrosion, particularly in mild steel. Triazole derivatives, including compounds related to 4'-(Trifluoromethyl)acetophenone, have shown effectiveness as corrosion inhibitors in acidic media. These derivatives have been evaluated using weight loss and electrochemical techniques, revealing their efficiency in protecting mild steel against corrosion. The relationship between the molecular structure of these compounds and their inhibition efficiency was investigated, providing insights into the potential of 4'-(Trifluoromethyl)acetophenone in corrosion inhibition applications (Li, He, Pei, & Hou, 2007).

Biocatalytic Applications

4'-(Trifluoromethyl)acetophenone has been utilized in biocatalytic processes. For example, an efficient bioprocess was developed for the asymmetric reduction of 4'-(Trifluoromethyl)acetophenone to (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate, using recombinant Escherichia coli cells. The process demonstrated excellent enantioselectivity and high yield, highlighting the potential of 4'-(Trifluoromethyl)acetophenone in biocatalytic applications (Chen, Xia, Liu, & Wang, 2019).

Supramolecular Self-Assembly

Acetophenone derivatives, including 4'-(Trifluoromethyl)acetophenone, have been studied in the context of supramolecular self-assembly. These compounds have been linked by weak interactions such as C–H⋯O, C–H⋯π, and π⋯π stacking interactions, forming various supramolecular structures. These studies provide valuable insights into the potential of 4'-(Trifluoromethyl)acetophenone in designing materials and systems based on supramolecular chemistry (Seth, Sarkar, Roy, & Kar, 2011).

Pharmaceutical Intermediate

4'-(Trifluoromethyl)acetophenone is an important intermediate in pharmaceutical synthesis. For instance, it has been used in the preparation of various pharmaceutical compounds, demonstrating its versatility and importance in the pharmaceutical industry (Trivedi, Branton, Trivedi, Nayak, Saikia, & Jana, 2015).

Safety And Hazards

4’-(Trifluoromethyl)acetophenone is classified as a flammable solid that causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding personal contact, wearing protective clothing, and using the substance in a well-ventilated area .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanone
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InChI

InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAISVSEJFEWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221130
Record name 1-(4-(Trifluoromethyl)phenyl)ethan-1-one
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Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4'-(Trifluoromethyl)acetophenone

CAS RN

709-63-7
Record name 4-(Trifluoromethyl)acetophenone
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Record name 1-(4-(Trifluoromethyl)phenyl)ethanone
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Record name 1-(4-(Trifluoromethyl)phenyl)ethan-1-one
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Record name 1-[4-(trifluoromethyl)phenyl]ethan-1-one
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Record name 1-[4-(Trifluoromethyl)phenyl]ethanone
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Citations

For This Compound
247
Citations
Y Chen, N Xia, Y Liu, P Wang - Catalysts, 2019 - mdpi.com
(R)-1-[4-(Trifluoromethyl)phenyl]ethanol is an important pharmaceutical intermediate of a chemokine CCR5 antagonist. In the present study, a bioprocess for the asymmetric reduction of …
Number of citations: 6 www.mdpi.com
N Wang, J Huang, H Luo, P Wang, J Li - Journal of Molecular Catalysis B …, 2013 - Elsevier
Leifsonia xyli HS0904 can stereoselectively catalyze the bioreduction of 3,5-bis(trifluoromethyl) acetophenone (BTAP) to its corresponding alcohol, which is a valuable chiral …
Number of citations: 16 www.sciencedirect.com
H Eto, Y Kaneko, S Takeda, M TOKIZAWA… - Chemical and …, 2001 - jstage.jst.go.jp
Chart 2 reaction was competed. The fluorination of 5f, 5p and 5q did not proceed because of their degradation. Therefore, 3f and 3n—q were prepared from ethyl difluoro (substituted …
Number of citations: 68 www.jstage.jst.go.jp
F Weidlich, N Esumi, D Chen… - Advanced Synthesis …, 2020 - Wiley Online Library
Fluorinated compounds have become important in the fields of agrochemical industry, pharmaceutical chemistry and materials sciences. Accordingly, various methods for their …
Number of citations: 5 onlinelibrary.wiley.com
F Locatelli, P Gamez, M Lemaire - Studies in Surface Science and Catalysis, 1997 - Elsevier
… It can be seen that for 4'-trifluoromethyl acetophenone (entry 4), the initial rate is higher … 4'-trifluoromethyl acetophenone. The lower imprinting effect for 4'-trifluoromethyl acetophenone …
Number of citations: 5 www.sciencedirect.com
F Locatelli, P Gamez, M Lemaire - Journal of Molecular Catalysis A …, 1998 - Elsevier
… We have shown that the imprinting effect is obvious for molecule related in structure to the template (propiophenone, 4′-trifluoromethyl acetophenone) and it is not efficient if the …
Number of citations: 84 www.sciencedirect.com
F Tok, B Koçyiğit-Kaymakçıoğlu - Acta Chimica Slovenica, 2020 - pdfs.semanticscholar.org
Phenyl-5-substituted-3-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazole derivatives were synthesized from chalcone derivatives. The structures of compounds were characterized …
Number of citations: 9 pdfs.semanticscholar.org
P Puthiyapurayil, B Poojary, C Chikkanna… - European journal of …, 2012 - Elsevier
… For the preparation of intermediates 2 & 6, the starting compound 4-trifluoromethyl acetophenone was treated with sodium methoxide and dimethyl oxalate in methanol at RT to yield …
Number of citations: 124 www.sciencedirect.com
N Xia, L Xiong, S Bi, F Qian, P Wang - Bioprocess and biosystems …, 2020 - Springer
The novel deep eutectic solvents (DESs) and natural deep eutectic solvents (NADESs) were designed and synthesized by cell protective components, in which the compounds were …
Number of citations: 16 idp.springer.com
N Vinod - Design Engineering, 2021
Number of citations: 0

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